

# **Application Notes and Protocols for ALC67 Delivery Methods in In Vivo Studies**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | ALC67   |           |
| Cat. No.:            | B605279 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The **ALC67** lipid nanoparticle (LNP) system is a clinically validated platform for the in vivo delivery of RNA-based therapeutics. Comprising the ionizable lipid ALC-0315 and the PEGylated lipid ALC-0159, this delivery system has been notably utilized in the Pfizer-BioNTech COVID-19 mRNA vaccine. This document provides detailed application notes and protocols for the formulation and in vivo application of **ALC67** LNPs, enabling researchers to leverage this powerful tool for their own therapeutic and research applications.

The key components of the **ALC67** system are:

- ALC-0315: An ionizable cationic lipid that is crucial for encapsulating the negatively charged RNA cargo and facilitating its release into the cytoplasm following endocytosis. At acidic pH within the endosome, ALC-0315 becomes protonated, leading to the disruption of the endosomal membrane and the release of the RNA payload.
- ALC-0159: A PEGylated lipid that forms a hydrophilic layer on the surface of the LNP. This
  "stealth" coating reduces opsonization and clearance by the immune system, thereby
  increasing the circulation half-life of the nanoparticles.
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): A helper phospholipid that contributes to the structural integrity of the LNP.



 Cholesterol: A structural lipid that stabilizes the LNP and modulates membrane fluidity, which can influence endosomal escape.

These components are typically formulated at a specific molar ratio to ensure the formation of stable, monodisperse LNPs with high RNA encapsulation efficiency.

### **Data Presentation**

The following tables summarize quantitative data from in vivo studies utilizing ALC-0315-based LNP formulations for the delivery of luciferase-encoding mRNA in mice. These data highlight the biodistribution and expression levels achievable with this delivery system.

Table 1: In Vivo Luciferase Expression in BALB/c Mice Following Intramuscular Injection of ALC-0315 LNPs

| Time Point | Normalized Bioluminescence<br>(Photons/second) |
|------------|------------------------------------------------|
| 10 minutes | 1.00 x 10^7                                    |
| 6 hours    | 5.00 x 10^9                                    |
| 12 hours   | 2.50 x 10^9                                    |
| 24 hours   | 1.00 x 10^9                                    |

Data extracted from a study comparing different LNP formulations. Values are representative for an ALC-0315-based LNP formulation.[1]

Table 2: Biodistribution of Luciferase Expression in Mice 6 Hours After Intravenous Injection of ALC-0315 LNPs



| Organ   | Luciferase Expression (Photons/second) |
|---------|----------------------------------------|
| Liver   | 1 x 10^10                              |
| Spleen  | 5 x 10^8                               |
| Lungs   | 1 x 10^8                               |
| Kidneys | Below limit of detection               |
| Heart   | Below limit of detection               |
| Brain   | Below limit of detection               |

Data compiled from studies evaluating organ tropism of LNP formulations.[2]

## **Experimental Protocols**

## Protocol 1: Formulation of ALC67 Lipid Nanoparticles using Microfluidic Mixing

This protocol describes the preparation of **ALC67** LNPs encapsulating mRNA using a microfluidic mixing device.

#### Materials:

- ALC-0315 (in ethanol)
- ALC-0159 (in ethanol)
- DSPC (in ethanol)
- Cholesterol (in ethanol)
- mRNA in 50 mM sodium acetate buffer, pH 4.5
- Absolute ethanol
- Phosphate-buffered saline (PBS), pH 7.4



- Microfluidic mixing device (e.g., NanoAssemblr)
- Syringe pumps
- Dialysis cassette (10 kDa MWCO)
- Sterile filters (0.22 μm)

#### Procedure:

- Prepare Lipid Stock Solutions: Prepare individual stock solutions of ALC-0315, ALC-0159, DSPC, and cholesterol in absolute ethanol.
- Prepare Lipid Mixture: Combine the lipid stock solutions in a molar ratio of 46.3:1.6:9.4:42.7
   (ALC-0315:ALC-0159:DSPC:Cholesterol).[3]
- Prepare Aqueous mRNA Solution: Dissolve the mRNA cargo in 50 mM sodium acetate buffer (pH 4.5) to a final concentration of 0.2 mg/mL.[2]
- Microfluidic Mixing:
  - Load the lipid mixture into one syringe and the aqueous mRNA solution into another syringe.
  - Set the flow rate ratio of the aqueous phase to the ethanolic lipid phase to 3:1.
  - Set the total flow rate to 10-12 mL/min.[2][3]
  - Pump the two solutions through the microfluidic mixing cartridge to initiate LNP formation.
- Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and raise the pH.
- · Concentration and Sterilization:
  - If necessary, concentrate the LNP solution using a centrifugal filter device.
  - Sterile-filter the final LNP formulation through a 0.22 μm filter.



 Characterization: Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency using dynamic light scattering (DLS) and a fluorescent nucleic acid stain (e.g., RiboGreen), respectively.

## Protocol 2: In Vivo Administration of ALC67 LNPs in Mice

This protocol outlines the procedure for administering **ALC67** LNPs to mice via intravenous (tail vein) or intramuscular injection.

#### Materials:

- ALC67 LNP formulation
- Sterile PBS, pH 7.4
- Insulin syringes (29-31G)
- Mouse restrainer
- 70% ethanol wipes

#### Procedure:

A. Intravenous (Tail Vein) Injection:

- Preparation: Dilute the LNP formulation in sterile PBS to the desired final concentration. A typical dose for luciferase mRNA is 0.75 mg/kg.[2]
- Animal Restraint: Place the mouse in a restrainer to secure it and expose the tail.
- Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
- Injection:
  - Wipe the tail with a 70% ethanol wipe.



- Using an insulin syringe, carefully insert the needle into one of the lateral tail veins at a shallow angle.
- Slowly inject the LNP solution (typically 100 μL volume).
- Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

#### B. Intramuscular Injection:

- Preparation: Dilute the LNP formulation in sterile PBS to the desired final concentration.
- Injection Site: Identify the quadriceps or tibialis anterior muscle of the hind limb.
- Injection:
  - Wipe the injection site with a 70% ethanol wipe.
  - Insert the needle into the muscle belly.
  - Inject the LNP solution (typically 50 μL volume).
  - Withdraw the needle.

## **Protocol 3: In Vivo Bioluminescence Imaging**

This protocol describes the non-invasive imaging of luciferase expression in mice following administration of luciferase mRNA-LNPs.

#### Materials:

- D-luciferin potassium salt
- Sterile PBS, pH 7.4
- In Vivo Imaging System (IVIS) or similar device
- Anesthesia system (e.g., isoflurane)



#### Procedure:

- Substrate Preparation: Dissolve D-luciferin in sterile PBS to a concentration of 15 mg/mL.
- Substrate Administration: At the desired time point post-LNP injection (e.g., 2, 6, 24 hours), administer the D-luciferin solution to the mice via intraperitoneal (IP) injection at a dose of 150 mg/kg (10 μL/g body weight).[2]
- Anesthesia: Anesthetize the mice using isoflurane.
- · Imaging:
  - Place the anesthetized mouse in the imaging chamber of the IVIS system.
  - Acquire bioluminescent images, typically with an exposure time of 1-5 minutes, depending on the signal intensity.
- Data Analysis: Use the accompanying software to quantify the bioluminescent signal (in photons/second) from regions of interest (ROIs) drawn around specific organs or the whole body.

## **Protocol 4: Ex Vivo Luciferase Assay in Tissues**

This protocol describes the quantification of luciferase activity in homogenized tissues to determine organ-specific expression.

#### Materials:

- Luciferase assay reagent
- · Cell lysis buffer
- Homogenizer
- Microcentrifuge
- Luminometer
- Protein assay kit (e.g., BCA)



#### Procedure:

- Tissue Collection: At the end of the in vivo study, euthanize the mice and dissect the organs of interest (e.g., liver, spleen, lungs).
- Tissue Homogenization:
  - Weigh each tissue sample.
  - Add an appropriate volume of ice-cold cell lysis buffer.
  - Homogenize the tissue using a mechanical homogenizer until a uniform lysate is obtained.
- Lysate Clarification: Centrifuge the tissue homogenate at 12,000 x g for 10-15 minutes at 4°C to pellet cell debris.
- Luciferase Assay:
  - Transfer the supernatant (clarified lysate) to a new tube.
  - $\circ\,$  Add a small volume of the lysate (e.g., 20  $\mu L)$  to a luminometer tube or a well of a 96-well plate.
  - Add the luciferase assay reagent according to the manufacturer's instructions.
  - Immediately measure the luminescence using a luminometer.
- Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay.
- Data Normalization: Normalize the luciferase activity (Relative Light Units, RLU) to the total protein content (mg) to obtain specific activity (RLU/mg protein).

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: LNP cellular uptake and endosomal escape pathway.



Click to download full resolution via product page

Caption: LNP formulation experimental workflow.





Click to download full resolution via product page

Caption: In vivo experimental workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. abcam.com [abcam.com]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]



 To cite this document: BenchChem. [Application Notes and Protocols for ALC67 Delivery Methods in In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605279#alc67-delivery-methods-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com